molecular formula C8H20N2 B1294316 N,N-Diethyl-N'-methyl-1,3-propanediamine CAS No. 5459-95-0

N,N-Diethyl-N'-methyl-1,3-propanediamine

Cat. No.: B1294316
CAS No.: 5459-95-0
M. Wt: 144.26 g/mol
InChI Key: SMJVVYQWUFKTKZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-methyl-1,3-propanediamine: is an organic compound belonging to the class of amines It is characterized by the presence of two ethyl groups, one methyl group, and a propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reductive Amination: One common method for synthesizing N,N-Diethyl-N’-methyl-1,3-propanediamine involves the reductive amination of N,N-Diethyl-1,3-propanediamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

    Alkylation: Another method involves the alkylation of N,N-Diethyl-1,3-propanediamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of N,N-Diethyl-N’-methyl-1,3-propanediamine often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N-Diethyl-N’-methyl-1,3-propanediamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: N,N-Diethyl-N’-methyl-1,3-propanediamine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents such as alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, typically under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, usually in an aprotic solvent.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

Chemistry

N,N-Diethyl-N’-methyl-1,3-propanediamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used as a ligand in the study of enzyme mechanisms and receptor binding. It can also be used in the synthesis of biologically active compounds.

Medicine

N,N-Diethyl-N’-methyl-1,3-propanediamine has potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. Its structural features make it a candidate for the design of novel therapeutic agents.

Industry

In industrial chemistry, this compound is used as an intermediate in the production of surfactants, polymers, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-methyl-1,3-propanediamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,3-propanediamine: Lacks the methyl group present in N,N-Diethyl-N’-methyl-1,3-propanediamine.

    N,N-Dimethyl-N’-methyl-1,3-propanediamine: Contains two methyl groups instead of ethyl groups.

    N,N-Diethyl-N’-ethyl-1,3-propanediamine: Contains an additional ethyl group instead of a methyl group.

Uniqueness

N,N-Diethyl-N’-methyl-1,3-propanediamine is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specific applications in synthesis, research, and industry.

Properties

IUPAC Name

N',N'-diethyl-N-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJVVYQWUFKTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063914
Record name 1,3-Propanediamine, N,N-diethyl-N'-methyl-
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5459-95-0
Record name N,N-Diethyl-N′-methyl-1,3-propanediamine
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Record name N,N-Diethyl-N'-methyl-1,3-propanediamine
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Record name N,3-propanediamine
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Record name 1,3-Propanediamine, N1,N1-diethyl-N3-methyl-
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Record name N,N-diethyl-N'-methylpropane-1,3-diamine
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Record name N,N-DIETHYL-N'-METHYL-1,3-PROPANEDIAMINE
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Synthesis routes and methods I

Procedure details

To a solution of N,N-diethyl-1,3-propanediamine (10.0 ml) and triethylamine (10.0 ml) in tetrahydrofuran (150 ml) was added dropwise methyl chloroformate (5.15 ml) in an ice bath, followed by stirring at room temperature for 30 min. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate (10 ml) to partition. The organic layer was dried over anhydrous sodium sulfate, and concentrated under a reduced pressure. The residue was dissolved in ethyl acetate (200 ml) again, dried over potassium carbonate, and concentrated under a reduced pressure to provide a pale yellow oil (8.90 g, ESI-MS (m/z):189). This residue was dissolved in tetrahydrofuran (200 ml), and then lithium aluminium hydride (2.00 g, 0.826 mmol) was gradually added thereto while cooling in an ice bath and stirring, followed by stirring under a nitrogen atmosphere at room temperature for 15 min and then at 65° C. for 1.5 hrs. The reaction mixture was cooled in an ice bath, and then supplied with water (2.0 mL), an 5 N aqueous solution of sodium hydroxide (2.0 mL) and water (10.0 mL), followed by stirring in an ice bath for 1 hr. The insoluble portion was filtered and washed with tetrahydrofuran to give a filtrate, which was concentrated under a reduced pressure to provide a crude product of the titled compound (9.2 g, 72.3%) as a pale yellow oil.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5.15 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight
Yield
72.3%

Synthesis routes and methods II

Procedure details

To a solution of N,N-diethyl-1,3-propanediamine (10.0 ml) and triethylamine (10.0 ml) in tetrahydrofuran (150 ml) was added dropwise methyl chloroformate (5.15 ml) while stirring in an ice bath. After stirring at room temperature for 30 min, a saturated aqueous solution of sodium hydrogencarbonate (10 ml) was added to the reaction mixture, and liquid-liquid separation was carried out. The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was dissolved again in ethyl acetate (200 ml), dried over potassium carbonate, and concentrated under reduced pressure to provide a pale yellow oil (8.90 g, ESI-MS (m/z): 189). The residue was dissolved in tetrahydrofuran (200 ml), and lithium aluminum hydride (2.00 g) was gradually added thereto while stirring in an ice bath. The reaction mixture was stirred under a nitrogen atmosphere at room temperature for 15 min, then at 65° C. for 1.5 hr. The reaction mixture was cooled in an ice bath, water (2.0 ml), a 5N aqueous solution of sodium hydroxide (2.0 ml) and water (10.0 ml) were added thereto in this order, followed by stirring in an ice bath for 1 hr. Insoluble matter was removed by filtration and washed with tetrahydrofuran, and the filtrate was concentrated under reduced pressure to provide the titled compound as a pale yellow oil (9.2 g, 72%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.15 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the incorporation of N,N-Diethyl-N'-methyl-1,3-propanediamine affect the properties of the copolymers?

A: While the provided abstracts lack specific data, we can infer some likely effects. this compound likely introduces pH sensitivity to the copolymers due to its tertiary amine group. This group can accept a proton, becoming positively charged at lower pH values. This change in charge can influence the polymer's solubility and conformation in aqueous solutions [, , ].

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